molecular formula C19H19N3O B11143288 N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide

N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11143288
M. Wt: 305.4 g/mol
InChI Key: BFLGMBWBZRROQN-UHFFFAOYSA-N
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Description

N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a heterocyclic compound that features a quinoline core with a pyridine ring and a butyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with pyridine-4-carboxylic acid, followed by cyclization and subsequent N-alkylation with butyl bromide. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the cyclization and alkylation steps .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinoline ring or the pyridine moiety.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall efficacy in various applications .

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-butyl-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C19H19N3O/c1-2-3-10-21-19(23)16-13-18(14-8-11-20-12-9-14)22-17-7-5-4-6-15(16)17/h4-9,11-13H,2-3,10H2,1H3,(H,21,23)

InChI Key

BFLGMBWBZRROQN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

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